[3-(pyrazin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetic acid
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Overview
Description
2-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]ACETIC ACID is a heterocyclic compound that features a pyrazine ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the triazole ring or the pyrazine ring.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and may require catalysts or specific temperatures to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyrazine ring .
Scientific Research Applications
2-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]ACETIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The pyrazine and triazole rings can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The sulfur atom in the compound may also play a role in its activity by forming bonds with metal ions or other reactive species .
Comparison with Similar Compounds
Similar Compounds
- **3-(2-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]ACETIC ACID
- **3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]ACETIC ACID
- **3-(3-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]ACETIC ACID
Uniqueness
2-[3-(2-PYRAZINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]ACETIC ACID is unique due to the presence of both pyrazine and triazole rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse interactions with biological targets and enhances the compound’s potential for various applications .
Properties
Molecular Formula |
C8H7N5O2S |
---|---|
Molecular Weight |
237.24 g/mol |
IUPAC Name |
2-(3-pyrazin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H7N5O2S/c14-6(15)4-13-7(11-12-8(13)16)5-3-9-1-2-10-5/h1-3H,4H2,(H,12,16)(H,14,15) |
InChI Key |
LSELIBMFKWAJHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=S)N2CC(=O)O |
Origin of Product |
United States |
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